molecular formula C16H14BrNO2 B5795939 1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl nicotinate

1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl nicotinate

Cat. No. B5795939
M. Wt: 332.19 g/mol
InChI Key: KLAAZXOQMHCRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl nicotinate, also known as TH-nicotinate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl nicotinatee is believed to exert its effects through the modulation of various signaling pathways and receptors in the body. For instance, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism. It has also been shown to modulate the activity of the nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects:
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl nicotinatee has been shown to have various biochemical and physiological effects. For instance, it has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl nicotinatee is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl nicotinatee. For instance, further research is needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent for various diseases. Additionally, its potential as a tool for studying various physiological processes such as inflammation and pain should be further explored.

Synthesis Methods

The synthesis of 1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl nicotinatee involves the reaction of 2-naphthol with nicotinic acid in the presence of a brominating agent such as N-bromosuccinimide. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl nicotinatee has been the subject of scientific research due to its potential applications in various fields. For instance, it has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c17-15-13-6-2-1-4-11(13)7-8-14(15)20-16(19)12-5-3-9-18-10-12/h3,5,7-10H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAAZXOQMHCRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) pyridine-3-carboxylate

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